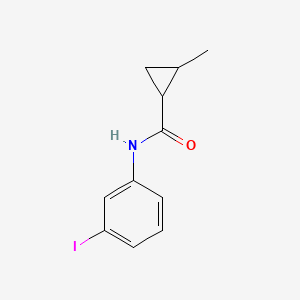
N-(3-iodophenyl)-2-methylcyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-iodophenyl)-2-methylcyclopropane-1-carboxamide, also known as IMC-3C5, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This molecule has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
N-(3-iodophenyl)-2-methylcyclopropane-1-carboxamide works by targeting the proteasome, a protein complex that plays a critical role in the degradation of intracellular proteins. This compound binds to the proteasome and inhibits its activity, leading to the accumulation of misfolded and damaged proteins within the cell. This accumulation ultimately leads to cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the migration and invasion of cancer cells, which are critical processes in cancer metastasis. This compound has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-iodophenyl)-2-methylcyclopropane-1-carboxamide in lab experiments is its specificity for cancer cells. This allows for targeted therapy and minimal toxicity in normal cells. However, one limitation is the potential for resistance to develop over time, as with any cancer drug.
Direcciones Futuras
For research on N-(3-iodophenyl)-2-methylcyclopropane-1-carboxamide include studying its potential use in combination therapy with other cancer drugs, as well as its efficacy in treating other types of cancer. Additionally, further research is needed to understand the mechanism of resistance to this compound and to develop strategies to overcome it. Overall, this compound shows promise as a potential therapeutic agent for cancer treatment, and further research is needed to fully explore its potential.
Métodos De Síntesis
N-(3-iodophenyl)-2-methylcyclopropane-1-carboxamide can be synthesized through a multistep process involving the reaction of 3-iodoaniline with ethyl 2-methylcyclopropanecarboxylate, followed by cyclization and deprotection. This method has been optimized to produce high yields of pure this compound.
Aplicaciones Científicas De Investigación
N-(3-iodophenyl)-2-methylcyclopropane-1-carboxamide has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast, prostate, and pancreatic cancer cells. Additionally, this compound has been studied for its potential use in combination therapy with other cancer drugs, such as paclitaxel and gemcitabine.
Propiedades
IUPAC Name |
N-(3-iodophenyl)-2-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO/c1-7-5-10(7)11(14)13-9-4-2-3-8(12)6-9/h2-4,6-7,10H,5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWMKWVXHJKPSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-oxoethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7453417.png)
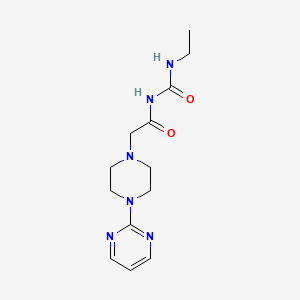
![[2-[2-[[2-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]oxyacetyl]amino]ethylamino]-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B7453426.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7453433.png)
![[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7453447.png)
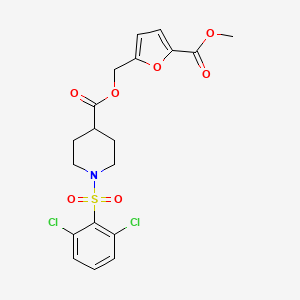
![[2-(3-Fluoroanilino)-2-oxoethyl] 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B7453467.png)
![6-Amino-1-cyclopropyl-5-[2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetyl]pyrimidine-2,4-dione](/img/structure/B7453480.png)
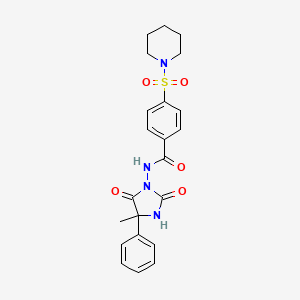
![[2-[(2-ethoxycarbonyl-5-phenylthiophen-3-yl)amino]-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7453504.png)
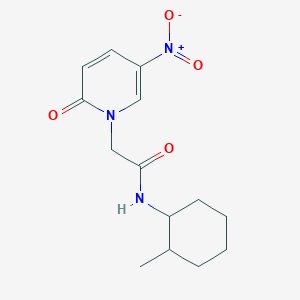
![2-[[4-(3,4-Dichlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B7453518.png)
![N-(4-fluorophenyl)-2-[(5-piperidin-1-ylsulfonyl-1,3-benzoxazol-2-yl)sulfanyl]propanamide](/img/structure/B7453524.png)
![2-[(4-chlorophenyl)methoxy]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide](/img/structure/B7453528.png)
